molecular formula C19H22N4O3S2 B6538115 ethyl 2-[(1-ethyl-1H-pyrazole-3-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1173327-57-5

ethyl 2-[(1-ethyl-1H-pyrazole-3-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6538115
CAS No.: 1173327-57-5
M. Wt: 418.5 g/mol
InChI Key: ZGGMWCQQQPVHIF-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-ethyl-1H-pyrazole-3-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.11333292 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[(1-ethyl-1H-pyrazole-3-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR), drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3S2C_{19}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 418.5 g/mol. The compound features a benzothiazole core, a pyrazole moiety, and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₃S₂
Molecular Weight418.5 g/mol
CAS Number1173327-57-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, which include the compound . Research indicates that similar compounds exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

A study on ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated notable antimicrobial efficacy with minimum inhibitory concentrations (MIC) against Escherichia coli (0.038 μmol/mL) and Pseudomonas aeruginosa (0.067 μmol/mL), comparable to standard antibiotics like ampicillin . The structural similarities suggest that this compound may exhibit similar antimicrobial properties.

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary results suggest that derivatives containing the benzothiazole and pyrazole moieties can inhibit cell proliferation effectively.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrazole ring significantly impact cytotoxic activity. For instance, compounds with electron-donating groups at the para position of the phenyl ring showed enhanced activity against cancer cells . This suggests that this compound may also benefit from similar modifications to enhance its anticancer efficacy.

Inhibitory Activities

In addition to antimicrobial and cytotoxic properties, compounds related to this compound have shown inhibitory effects on various enzymes. For example, pyrazole derivatives have been reported to inhibit xanthine oxidase and cyclooxygenase . These activities suggest potential applications in treating inflammatory conditions and gout.

Properties

IUPAC Name

ethyl 2-(1-ethylpyrazole-3-carbonyl)imino-3-(2-methylsulfanylethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-4-22-9-8-14(21-22)17(24)20-19-23(10-11-27-3)15-7-6-13(12-16(15)28-19)18(25)26-5-2/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGMWCQQQPVHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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